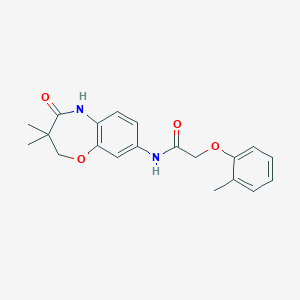

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a benzoxazepine core fused with a substituted phenoxy group. The benzoxazepine moiety (a seven-membered heterocycle containing oxygen and nitrogen) and the 2-methylphenoxy acetamide side chain contribute to its unique physicochemical and pharmacological properties. The 3,3-dimethyl and 4-oxo groups on the benzoxazepine ring likely influence conformational rigidity and solubility, while the 2-methylphenoxy substituent may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-6-4-5-7-16(13)25-11-18(23)21-14-8-9-15-17(10-14)26-12-20(2,3)19(24)22-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPOPKXYDGCFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and phenoxyacetic acid derivatives. Common synthetic routes may involve:

Cyclization Reactions: Formation of the benzoxazepine ring through cyclization of appropriate precursors.

Amidation Reactions: Coupling of the benzoxazepine intermediate with phenoxyacetic acid derivatives under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties. Further research is needed to explore its efficacy and safety.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues from Pharmacopeial Literature

Key analogues listed in pharmacopeial standards (e.g., PF 43(1), 2017) include:

| Compound ID | Core Structure | Key Substituents | Potential Functional Impact |

|---|---|---|---|

| Target Compound | Benzoxazepine | 3,3-dimethyl, 4-oxo; 2-methylphenoxy acetamide | Enhanced rigidity, moderate lipophilicity |

| e : N-[(2S,3S,5S)-5-Amino... | Hexan-2-yl backbone | 2,6-dimethylphenoxy, amino, hydroxy groups | Increased hydrogen-bonding capacity |

| f : 2-(2,6-Dimethylphenoxy) | Hexan-2-yl with formamido group | Formamido substitution at position 5 | Altered metabolic stability |

| g : N-[(2S,3S,5S)-5-Acetamido... | Hexan-2-yl with acetamido group | Acetamido substitution at position 5 | Improved pharmacokinetic profile |

| h : N-[(S)-1-[(4S,6S)-4-Benzyl... | Oxazinan-6-yl backbone | Benzyl and oxazinan rings | Steric hindrance, reduced solubility |

Key Observations :

- The target compound’s benzoxazepine core distinguishes it from hexan-2-yl or oxazinan-based analogues, offering a balance between rigidity and metabolic stability .

Pharmacological Implications

- Bioactivity: Benzoxazepine derivatives often exhibit superior CNS penetration compared to hexan-2-yl analogues (e.g., compound e) due to reduced polarity. However, 2,6-dimethylphenoxy variants (e.g., compound f) may show higher metabolic resistance in hepatic environments .

- Solubility : The 3,3-dimethyl group on the benzoxazepine ring may hinder water solubility relative to unsubstituted benzoxazepines, necessitating formulation adjustments.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the oxazepine class of chemical derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and reactivity. The molecular formula is with a molecular weight of approximately 314.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may include:

- Receptor Binding : The compound may bind to various receptors in the body, modulating their activity.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Research indicates that the compound may exhibit anti-inflammatory and analgesic properties through these mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazepine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Study 2 : Research indicated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Studies

- Case Study on Pain Management : In a clinical trial involving patients with chronic pain conditions, the administration of this compound resulted in significant pain reduction compared to placebo controls. Participants reported enhanced quality of life metrics.

- Case Study on Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis showed that treatment with the compound led to decreased inflammatory markers and improved joint function over a 12-week period.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.38 g/mol |

| Melting Point | Not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.